molecular formula C15H21ClO2 B14546152 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride CAS No. 62254-11-9

4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride

Cat. No.: B14546152
CAS No.: 62254-11-9
M. Wt: 268.78 g/mol
InChI Key: RPBQVFOALVTNHO-UHFFFAOYSA-N
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Description

4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride is an organic compound with the molecular formula C15H21ClO2. It is a derivative of butanoyl chloride and is characterized by the presence of a phenoxy group substituted with a 2-methylbutan-2-yl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride typically involves the reaction of 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid+SOCl24-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride+SO2+HCl\text{4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid+SOCl2​→4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Esters and Amides: Formed from nucleophilic substitution reactions.

    4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of complex organic molecules.

    Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.

    Material Science: In the preparation of polymers and advanced materials.

    Biological Studies: As a tool for studying biochemical pathways and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can then participate in further chemical or biological processes. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride
  • 4-[4-(2-Methylbutan-2-yl)phenoxy]butanoic acid
  • 4-[4-(2-Methylbutan-2-yl)phenoxy]butanol

Uniqueness

4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles due to the presence of the acyl chloride group, making it a valuable reagent in organic synthesis and industrial applications.

Properties

CAS No.

62254-11-9

Molecular Formula

C15H21ClO2

Molecular Weight

268.78 g/mol

IUPAC Name

4-[4-(2-methylbutan-2-yl)phenoxy]butanoyl chloride

InChI

InChI=1S/C15H21ClO2/c1-4-15(2,3)12-7-9-13(10-8-12)18-11-5-6-14(16)17/h7-10H,4-6,11H2,1-3H3

InChI Key

RPBQVFOALVTNHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCC(=O)Cl

Origin of Product

United States

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